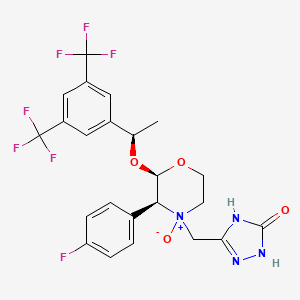

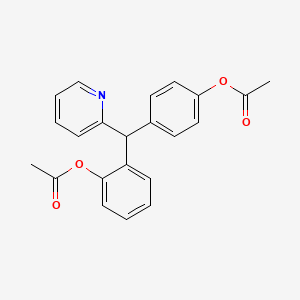

Fingolimod Impurity 12

カタログ番号:

B601836

CAS番号:

177260-59-2

分子量:

277.45 36.46

InChIキー:

注意:

研究専用です。人間または獣医用ではありません。

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

An impurity of Fingolimod. Fingolimod is a novel immune modulator that prolongs allograft transplant survival in numerous models by inhibiting lymphocyte emigration from lymphoid organs.

科学的研究の応用

Synthesis and Characterization

- Research has focused on the synthesis and characterization of various fingolimod impurities, including Fingolimod Impurity 12. A study by Atici, Yazar, and Rıdvanoğlu (2022) discussed the synthesis and isolation of eight process-related impurities of fingolimod, different than the pharmacopoeial impurities. They used techniques like spectroscopic analysis for characterization and also discussed the mechanistic pathways to the formation of these impurities (Atici, Yazar, & Rıdvanoğlu, 2022).

Assessment of Non-proprietary Drug Copies

- The quality of proprietary and nonproprietary fingolimod variants was evaluated by Correale et al. (2014), emphasizing the importance of stringent controls in the manufacturing process due to the drug's susceptibility to contamination by impurities, including genotoxic impurities (Correale, Chiquete, Milojević, Frider, & Bajusz, 2014).

Development of Analytical Methods

- Rajan and Anver Basha (2014) developed and validated a method for quantitative determination of fingolimod hydrochloride and its impurities, demonstrating the importance of analytical methods in controlling the quality of fingolimod and its impurities (Rajan & Anver Basha, 2014).

Impact on Treatment in Multiple Sclerosis

- Several studies have explored the effects of fingolimod in treating multiple sclerosis, providing insights into how impurities like this compound might impact the drug's efficacy and safety profile. For example, Cohen et al. (2010) discussed the clinical efficacy of fingolimod in comparison with other treatments for multiple sclerosis, highlighting the relevance of understanding impurities in the context of clinical effectiveness (Cohen et al., 2010).

Long-term Treatment and Safety Analysis

- Long-term treatment studies, such as those by Cohen et al. (2015) and Kappos et al. (2014), provide comprehensive data on the safety and efficacy of fingolimod, including the potential implications of impurities in prolonged usage (Cohen et al., 2015), (Kappos et al., 2014).

Development and Discovery

- The development and discovery of fingolimod, as discussed by Strader, Pearce, and Oberlies (2011), and Brinkmann et al. (2010), provide a background on the chemical and pharmacological properties of fingolimod, which is crucial for understanding the significance of its impurities (Strader, Pearce, & Oberlies, 2011), (Brinkmann et al., 2010).

Mechanisms of Efficacy and Adverse Effects

- Understanding the mechanisms of fingolimod's efficacy and adverse effects, as investigated by Cohen and Chun (2011), is essential to comprehending how impurities might influence these aspects (Cohen & Chun, 2011).

特性

CAS番号 |

177260-59-2 |

|---|---|

分子式 |

C18H31NO . HCl |

分子量 |

277.45 36.46 |

外観 |

White Solid |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

β-amino-4-octyl- Benzenebutanol |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

8-Dechloro-10-chloro-N-methyl Desloratadine

Cat. No.: B601754

CAS No.: 38092-90-9

3-Hydroxy Desloratadine Pyridine N-oxide

Cat. No.: B601756

CAS No.: 1392210-19-3

N-Formyl Desloratadine

Cat. No.: B601757

CAS No.: 117810-61-4

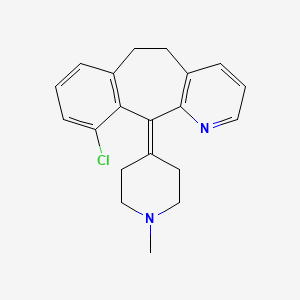

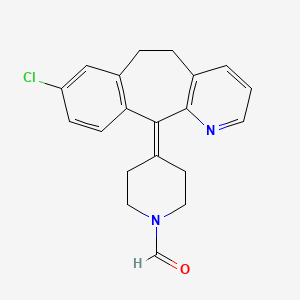

13-Bromo-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8...

Cat. No.: B601758

CAS No.: 117796-50-6

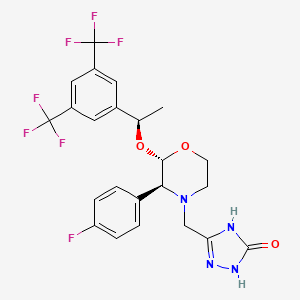

![13-Bromo-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene](/img/structure/B601758.png)

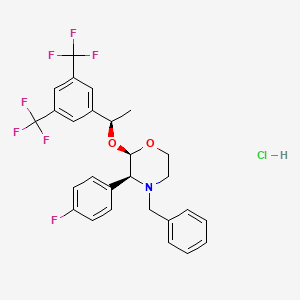

![(2S,3R)-2-[(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine](/img/structure/B601770.png)